molecular formula C23H20N4O3S2 B2525046 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 442556-99-2

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2525046
CAS No.: 442556-99-2
M. Wt: 464.56
InChI Key: PAAUVXMCHGFNLW-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule incorporates multiple privileged pharmacophores, including a benzamide core, a sulfonamide group, and a thiazole ring bearing a pyridyl substituent. Its structure is analogous to a class of N-(thiazol-2-yl)-benzamide compounds that have been identified as potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Researchers can leverage this compound as a potential pharmacological tool to probe the poorly understood physiological functions of ZAC, which is activated by zinc, copper, and protons . The proposed mechanism of action for this structural class is state-dependent inhibition and non-competitive antagonism, suggesting that it acts as a negative allosteric modulator, potentially targeting the transmembrane and/or intracellular domains of the receptor . The integration of the N-acyl sulfonamide moiety is a key feature, as this group is known to serve as a bioisostere for carboxylic acids, offering enhanced metabolic stability and favorable hydrogen-bonding capabilities that can improve target affinity . The presence of the thiazole ring, a heterocycle known for its rigidity and role in molecular recognition, further enhances the potential of this compound for interacting with biological targets . This combination of features makes this compound a valuable chemical probe for fundamental research in neuroscience and ion channel pharmacology. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S2/c1-27(15-17-7-3-2-4-8-17)32(29,30)19-12-10-18(11-13-19)22(28)26-23-25-21(16-31-23)20-9-5-6-14-24-20/h2-14,16H,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAUVXMCHGFNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound with potential therapeutic applications. This compound integrates a sulfonamide group, a thiazole ring, and a pyridine moiety, which are known to contribute to various biological activities, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for evaluating its potential as a drug candidate.

Structural Characteristics

The molecular formula of the compound is C23H20N4O3S2C_{23}H_{20}N_{4}O_{3}S_{2}. Its structure features:

  • Benzamide Core : Provides a scaffold for biological activity.
  • Sulfamoyl Group : Known for its role in medicinal chemistry.
  • Thiazole and Pyridine Rings : Contribute to the compound's interaction with biological targets.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The compound may act as an inhibitor of certain kinases or other enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications in the thiazole and pyridine rings can enhance the inhibitory effects on cancer cell lines, such as:

  • HT-29 (Colon Cancer)
  • BT-20 (Breast Cancer)
  • CCRF-CEM (Leukemia)

In one study, derivatives of thiazole were evaluated for their Src kinase inhibitory activities, revealing promising results in inhibiting cell proliferation at concentrations around 50μM50\,\mu M .

CompoundCell LineInhibition (%) at 50 μM
8aHT-2964%
8bBT-2071%
8cCCRF-CEM65%

Antimicrobial Activity

Sulfonamide derivatives are well-documented for their antimicrobial properties. The presence of the sulfamoyl group in this compound suggests potential activity against bacterial infections. Research has indicated that similar compounds can exhibit effective inhibition against various pathogens.

Case Studies

  • Src Kinase Inhibition : A study on N-benzyl substituted thiazole derivatives demonstrated that certain modifications led to enhanced Src kinase inhibition, correlating with increased anticancer activity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole-containing compounds revealed that lipophilicity and cellular uptake significantly influence their anticancer efficacy. Compounds with higher Log P values showed improved cell proliferation inhibition .
  • Pharmacokinetics : The pharmacokinetic profiles of similar compounds suggest favorable absorption and distribution characteristics, making them viable candidates for further development .

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, have significant antimicrobial properties. They are known to inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism. The presence of the thiazole and pyridine groups enhances this activity against various Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies on related compounds have shown that thiazole and pyridine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis. Experimental evaluations are necessary to elucidate the specific mechanisms by which 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide exerts its effects on cancer cells .

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes, including dihydrofolate reductase, which is crucial for nucleotide synthesis in both bacteria and cancer cells. This inhibition can lead to decreased proliferation of microbial and tumor cells .

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of sulfonamide derivatives against common bacterial strains, revealing that compounds with similar structures to this compound exhibited significant antimicrobial effects with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anticancer Screening : In vitro studies demonstrated that compounds structurally related to this benzamide derivative showed potent anticancer activity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfamoyl and Sulfonyl Derivatives
  • 4-(N-Methyl-N-Phenylsulfamoyl)-N-(Thiazol-2-yl)Benzamide (): Differs by replacing the benzyl group with a phenyl on the sulfamoyl moiety.
  • 3-(Methylsulfonyl)-N-(4-(Pyridin-2-yl)Thiazol-2-yl)Benzamide () :
    Contains a sulfonyl group in the meta position. Positional isomerism may alter electronic effects and binding affinity compared to the para-substituted sulfamoyl group in the target compound .

Thiazole and Pyridine Modifications
  • GSK1570606A (N-(4-(Pyridin-2-yl)Thiazol-2-yl)-2-(4-Fluorophenyl)Acetamide) () :
    Replaces the benzamide with an acetamide group. The fluorophenyl substituent enhances electronegativity, which may improve potency but reduce metabolic stability compared to the sulfamoyl group .

  • N-(4-(Pyridin-2-yl)Thiazol-2-yl)-4-(Trifluoromethoxy)Benzamide () : The trifluoromethoxy group at the para position yields an IC50 of 5.5 µM, suggesting electron-withdrawing substituents enhance activity. The target compound’s sulfamoyl group may offer similar electronic effects but with additional hydrogen-bonding capacity .

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